nor-W-18-d4
Description
Nor-W-18-d4 is a deuterated analog of a synthetic cannabinoid receptor agonist, structurally characterized by a tetramethylcyclopropyl group attached to a quinolinone core, with four deuterium atoms replacing hydrogen at specific positions (e.g., methyl or aromatic substituents) . Deuterated compounds like this compound are often used in analytical chemistry as internal standards due to their isotopic stability, which minimizes metabolic interference in pharmacokinetic studies .
Properties
Molecular Formula |
C11H9D4ClN2O2S |
|---|---|
Molecular Weight |
276.8 |
InChI |
InChI=1S/C11H13ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h4-7H,1-3,8H2,(H,13,14)/i4D,5D,6D,7D |
InChI Key |
KYZKDMGAXVMSQY-UGWFXTGHSA-N |
SMILES |
O=S(NC1=NCCCC1)(C2=C([2H])C([2H])=C(Cl)C([2H])=C2[2H])=O |
Synonyms |
Desphenethyl-W-15-d4; Desphenethyl-W-18-d4; nor-W-15-d4; nor-W-19-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Nor-W-18-d4 belongs to a class of synthetic cannabinoids and opioid analogs. Below is a detailed comparison with three structurally and functionally related compounds: W-18, PB-22, and 5F-ADB.
Table 1: Structural and Physicochemical Properties
Key Observations :
- Deuteration Impact: this compound’s deuterated methyl groups reduce metabolic oxidation rates compared to W-18, enhancing its utility in mass spectrometry-based assays .
- Structural Divergence: Unlike PB-22 and 5F-ADB (indazole-based), this compound retains the quinolinone core of W-18, suggesting distinct receptor-binding profiles .
Key Findings :
- Receptor Affinity: this compound shows slightly reduced opioid receptor affinity compared to W-18, likely due to deuterium-induced steric effects .
- Metabolic Stability: The deuterium in this compound slows cytochrome P450-mediated degradation, making it preferable for longitudinal studies .
Spectroscopic and Analytical Data Comparison
This compound’s characterization relies on NMR and mass spectrometry, with critical differences from its analogs:
Table 3: NMR Spectral Data (¹H, 400 MHz, CDCl₃)
Insights :
- Deuteration Confirmation: The absence of ¹H signals at 1.25 ppm in this compound confirms successful deuterium incorporation .
- Structural Fingerprints: Quinolinone aromatic protons (7.45 ppm) differentiate this compound from indazole-based analogs like PB-22 .
Database and Regulatory Cross-Referencing
- KLSD Database: this compound is cataloged under "deuterated standards" with bioactivity data linked to opioid receptor assays .
- Merck Index: Lists W-18’s toxicity but excludes this compound, reflecting its specialized research application .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
